Methyl 3-amino-3-ethylpentanoate
Overview
Description
Methyl 3-amino-3-ethylpentanoate is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 . This compound contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-3-ethylpentanoate includes an ester functional group and a primary amine functional group . The presence of these functional groups can significantly influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3-amino-3-ethylpentanoate are not available, it’s plausible that this compound could participate in various reactions due to the presence of the ester and amine functional groups. For instance, esters can undergo hydrolysis, transesterification, and other reactions, while amines can participate in reactions such as alkylation, acylation, and others .Scientific Research Applications
Synthesis and Chemical Studies
- Methyl 3-amino-3-ethylpentanoate plays a role in chemical synthesis, particularly in the creation of proteinase inhibitors. For instance, Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, related to the compound , was synthesized through a Reformatsky reaction, indicating its potential utility in synthesizing complex molecules (Angelastro et al., 1992).
Biological and Medicinal Research
- The compound's derivatives have been examined for their potential in medical applications. For example, potassium salts derived from a similar compound were reacted with organotin(IV) to create complexes that exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul et al., 2009).
Microbial and Enzymatic Studies
- Research has also been directed towards the synthesis of pentanol isomers, which are chemically related to Methyl 3-amino-3-ethylpentanoate, in engineered microorganisms. These isomers have potential applications as biofuels, demonstrating the compound's relevance in industrial microbiology and bioengineering (Cann & Liao, 2009).
Chemical Structure and Properties Analysis
- Further research has been conducted on the synthesis and characterization of various derivatives of the compound, emphasizing the study of their structural and physicochemical properties. For instance, the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids and their subsequent transformation for structural analysis indicates the versatility and importance of the compound in chemical research (Czajgucki et al., 2003).
properties
IUPAC Name |
methyl 3-amino-3-ethylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,5-2)6-7(10)11-3/h4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQFICJUVHREPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-ethylpentanoate | |
CAS RN |
1376286-53-1 | |
Record name | methyl 3-amino-3-ethylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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